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Compound of Interest

Compound Name: Cyclopentyl hexanoate

Cat. No.: B8742183

An In-Depth Technical Guide to the Chemical Properties and Applications of Cyclopentyl
Hexanoate

Abstract

This technical guide provides a comprehensive overview of cyclopentyl hexanoate (CAS No.
5413-59-2), an ester of significant interest to researchers in organic synthesis, materials
science, and fragrance chemistry. This document delves into the core chemical and physical
properties of the molecule, outlines a standard laboratory-scale synthesis protocol, discusses
methods for its analytical characterization, and explores its current and potential applications.
The guide is structured to provide both foundational knowledge and practical insights for
scientists and drug development professionals, grounding all technical claims in authoritative
references.

Chemical Identity and Molecular Structure

Cyclopentyl hexanoate is an ester formed from the formal condensation of hexanoic acid and
cyclopentanol. Its structure combines a linear six-carbon acyl chain with a five-membered
cycloalkane ring, resulting in a molecule with distinct physicochemical and organoleptic
properties.

Key identifiers for cyclopentyl hexanoate are summarized below:
e |[UPAC Name: cyclopentyl hexanoate[1]

e CAS Number: 5413-59-2[1]
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Molecular Formula: C11H2002[1]

Synonyms: Hexanoic acid, cyclopentyl ester[1][2]

InChl Key: SNGUFJCOYPVAOC-UHFFFAOYSA-N[1]

Canonical SMILES: CCCCCC(=0)OC1CCCC1[1]

Caption: 2D Chemical Structure of Cyclopentyl Hexanoate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its
application in formulation, synthesis, and biological studies. While extensive experimental data
for cyclopentyl hexanoate is not widely published, key properties have been computed and
are presented below. For context, experimental data for structurally related esters are included

for comparison.
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Value (Cyclopentyl

Property Reference Comparative Data
Hexanoate)
) 186.29 g/mol (Pentyl
Molecular Weight 184.27 g/mol [1]
Hexanoate)[3]
N ) ) 226 °C (Pentyl
Boiling Point Not available
Hexanoate)[3][4]
0.858 g/mL at 25 °C
Density Not available (Pentyl Hexanoate)[3]
[4]
Refractive Index ) 1.420 (Pentyl
Not available
(n20/D) Hexanoate)[3][4]
Topological Polar 26.3 A2 (Cyclohexyl
poiog 26.3 A2 [1] (Cy Y
Surface Area Hexanoate)[5]
XLogP3-AA 3.8 (Cyclohexyl
g 33 o (Cy y

(Lipophilicity)

Hexanoate)[5]

Solubility

Insoluble in water
(predicted)

Insoluble in water;

soluble in alcohol and

oils (Pentyl
Hexanoate)[3][4]

Synthesis of Cyclopentyl Hexanoate

The most direct and common method for synthesizing cyclopentyl hexanoate is the Fischer-

Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic

acid (hexanoic acid) with an alcohol (cyclopentanol).

Reaction Mechanism

The Fischer esterification is a reversible, equilibrium-driven process. The mechanism involves

several key steps:

» Protonation of the Carbonyl: The acid catalyst (e.g., H2SOa) protonates the carbonyl oxygen

of hexanoic acid, increasing the electrophilicity of the carbonyl carbon.
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» Nucleophilic Attack: The nucleophilic oxygen of cyclopentanol attacks the activated carbonyl
carbon, leading to the formation of a tetrahedral intermediate.

e Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups,
forming a good leaving group (water).

e Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water
and forming a protonated ester.

o Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and
yielding the final product, cyclopentyl hexanoate.

To drive the reaction toward the product side and achieve a high yield, the equilibrium must be
shifted. This is typically accomplished by either using a large excess of one reactant (usually
the less expensive one, cyclopentanol) or by removing the water byproduct as it forms, often
through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of cyclopentyl hexanoate via
Fischer esterification.

Materials:

» Hexanoic acid (1.0 eq)

e Cyclopentanol (3.0 eq)

o Concentrated sulfuric acid (catalytic amount, ~2-3 mol%)
e Toluene (as solvent for azeotropic water removal)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
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» Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel,
rotary evaporator.

Procedure:

¢ Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add
hexanoic acid (e.g., 11.6 g, 0.1 mol) and cyclopentanol (e.g., 25.8 g, 0.3 mol).

e Solvent and Catalyst Addition: Add toluene (~50 mL) to the flask. While stirring, slowly and
carefully add concentrated sulfuric acid (e.g., 0.3 mL).

o Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the
mixture to reflux using a heating mantle. Water will begin to collect in the side arm of the
Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is
collected (typically 2-4 hours).

o Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a
separatory funnel.

e Washing: Wash the organic layer sequentially with:
o Water (2 x 50 mL)

o Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and any
unreacted hexanoic acid. (Caution: CO:2 evolution).

o Brine (1 x 50 mL) to remove residual water.

e Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over
anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

e Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene
and excess cyclopentanol.

 Purification: The crude product can be purified by vacuum distillation to yield pure
cyclopentyl hexanoate.
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Reaction Setup
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[ 2. Add Catalytic H2SOa ]
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3. Heat to Reflux
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;
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Pure Cyclopentyl Hexanoate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of cyclopentyl hexanoate.
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Analytical Characterization

The identity and purity of synthesized cyclopentyl hexanoate are confirmed using standard
spectroscopic techniques.

¢ Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption
band characteristic of the ester carbonyl (C=0) stretch, typically appearing around 1735-
1750 cm~1. The spectrum will also show C-O stretching vibrations between 1150-1250 cm~1
and C-H stretching from the alkyl and cycloalkyl groups just below 3000 cm~1.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum will show characteristic signals for the protons on the hexanoate
chain and the cyclopentyl ring. The proton on the carbon bearing the ester oxygen (the
methine proton of the cyclopentyl group) will be the most downfield signal (around o 4.8-
5.2 ppm), appearing as a multiplet. The a-methylene protons on the hexanoate chain will
appear as a triplet around 6 2.2-2.4 ppm. Other aliphatic protons will appear as complex
multiplets in the upfield region (o 0.8-1.8 ppm).

o 183C NMR: The carbonyl carbon will be the most downfield signal, typically appearing
around 0 173-175 ppm. The carbon of the cyclopentyl ring attached to the oxygen will
appear around & 75-80 ppm. The remaining aliphatic carbons will resonate in the é 14-40
ppm range.

o Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a
molecular ion peak (M*) at m/z = 184. The fragmentation pattern will likely include
characteristic losses, such as the loss of the cyclopentoxy group or cleavage at the acyl
chain. PubChem lists a GC-MS record for this compound.[1]

Applications in Research and Industry

While specific industrial applications for cyclopentyl hexanoate are not as widely documented
as for other common esters, its structure suggests utility in fields that leverage the properties of
medium-chain fatty acid esters.

e Fragrance and Flavor Industry: Esters are renowned for their fruity and pleasant aromas.
Structurally similar compounds like pentyl hexanoate and hexyl hexanoate are used as
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flavoring agents and fragrance components, imparting fruity, sweet, and green notes.[4][6][7]
Patents related to fragrance compositions often include various cyclopentanol and
cyclopentanone derivatives, highlighting the importance of the cyclopentyl moiety in creating
desirable scents.[8][9] It is highly probable that cyclopentyl hexanoate possesses a unique
fruity-waxy scent profile, making it a valuable modifier in fine fragrances, personal care
products, and air care applications.

o Chemical Intermediate: The ester functional group can be readily hydrolyzed or
transesterified, making cyclopentyl hexanoate a useful intermediate in organic synthesis
for introducing the cyclopentoxy or hexanoyl moieties into more complex molecules.

e Solvents and Plasticizers: Like many esters, it may find applications as a specialty solvent or
as a plasticizer to improve the flexibility and durability of polymers, particularly where low
volatility and specific compatibility are required.

Safety and Toxicology

No comprehensive, publicly available Safety Data Sheet (SDS) specific to cyclopentyl
hexanoate was identified.[2] Therefore, a risk assessment must be based on the chemical
properties of the ester functional group and the known hazards of its precursors and related
compounds.

o General Ester Hazards: Esters are generally considered to have low acute toxicity. However,
they can be irritating to the eyes and skin upon direct contact. Inhalation of vapors may
cause respiratory tract irritation.

e Hazards of Precursors:

o Cyclopentanol: Can be considered a flammable liquid and may cause skin and eye
irritation.

o Hexanoic Acid: Is known to cause severe skin burns and eye damage and has a strong,
unpleasant odor.[10]

e Handling Precautions: Given the lack of specific data, prudent laboratory practices should be
followed:
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o Work in a well-ventilated area or a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile
gloves, and a lab coat.

o Avoid inhalation of vapors and direct contact with skin and eyes.

o Keep away from heat, sparks, and open flames, as it is expected to be a combustible
liquid.

As with any chemical for which toxicological data is limited, exposure should be minimized.

Conclusion

Cyclopentyl hexanoate is a structurally interesting ester with significant potential, particularly
in the fragrance and flavor industries. Its synthesis via Fischer esterification is a robust and
well-understood process, accessible in a standard laboratory setting. While a comprehensive
profile of its experimental physical and toxicological properties is yet to be established, its
characteristics can be reasonably inferred from related compounds. This guide provides the
foundational knowledge for researchers and developers to synthesize, characterize, and
explore the applications of this versatile molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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